3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, sulfamoyl, and carboxamide groups, making it a valuable molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-4-carboxylic acid with pent-4-ynylamine to form an intermediate, which is then further reacted with 6-oxohexylamine and 4-sulfamoylphenylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as recrystallization and chromatography to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have similar biological activities and applications.
Coumarin Derivatives: Known for their diverse biological properties, including anticancer and anti-inflammatory activities.
Triazole Derivatives: Used in various chemical and biological applications due to their stability and reactivity.
Uniqueness
3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide is unique due to its complex structure, which allows for multiple functional groups to participate in various reactions and interactions. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C41H42N8O7S |
---|---|
Molecular Weight |
790.9 g/mol |
IUPAC Name |
3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C41H42N8O7S/c42-38-37(40(53)46-29-13-5-1-6-14-29)47-33(25-44-38)28-17-19-30(20-18-28)57(55,56)45-24-9-3-7-16-35(50)43-23-8-2-4-11-27-12-10-15-31-32(27)26-49(41(31)54)34-21-22-36(51)48-39(34)52/h1,5-6,10,12-15,17-20,25,34,45H,2-3,7-9,16,21-24,26H2,(H2,42,44)(H,43,50)(H,46,53)(H,48,51,52) |
InChI Key |
HPPMEDDOFPWBEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCNC(=O)CCCCCNS(=O)(=O)C4=CC=C(C=C4)C5=CN=C(C(=N5)C(=O)NC6=CC=CC=C6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.